(E)-2-(1H-indol-3-yl)-1-thioacetohydroximate
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Overview
Description
(E)-2-(indol-3-yl)-1-thioacetohydroximate is an organic sulfur anion obtained by deprotonation of the sulfanyl group of (E)-2-(indol-3-yl)-1-thioacetohydroximic acid; major species at pH 7.3. It is a conjugate base of an (E)-2-(indol-3-yl)-1-thioacetohydroximic acid.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties : Compounds containing the 1,3,4-thiadiazole core, related to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate, demonstrate significant biological activities. Some of these compounds have shown strong antimicrobial activity against Staphylococcus epidermidis and cytotoxicity against cancer cell lines, including PC-3 and MDA-MB-231, with potential for chemotherapy enhancement with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Potential Anticancer Agents : Synthesized indole derivatives, including those similar to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate, have shown moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line. This indicates their potential as effective anticancer agents (Abdelhamid et al., 2016).
Antimicrobial Agents : Novel synthesized compounds related to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate have been examined as antimicrobial agents, with some showing promising activity. This highlights their potential in developing new antimicrobial drugs (Hassan et al., 2020).
Anti-tubercular Activity : Indole chalcones, structurally similar to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate, have been identified as having high anti-tubercular activity, offering potential in tuberculosis treatment (Ramesh et al., 2020).
Cytotoxicity and Antioxidant Properties : Indole-based molecules, including (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate derivatives, have displayed antioxidant and antimicrobial properties with significant induction in glutathione S-transferases enzyme activity in human liver cancer cell lines, showing their potential in cancer treatment (Kurt-Kızıldoğan et al., 2020).
EGFR and COX-2 Inhibition : Certain indole-based compounds similar to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate have been synthesized as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), crucial enzymes in cancer management. They showed significant anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Sever et al., 2020).
properties
Product Name |
(E)-2-(1H-indol-3-yl)-1-thioacetohydroximate |
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Molecular Formula |
C10H9N2OS- |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-oxidoethanethioamide |
InChI |
InChI=1S/C10H9N2OS/c13-12-10(14)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H-,12,13,14)/q-1 |
InChI Key |
QJVSBJILIPGQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=S)N[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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